Bienvenue dans la boutique en ligne BenchChem!

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS 116993-46-5) is a partially saturated indolizine heterocycle bearing a hydroxyl group at position 7, a ketone at position 5, and a carboxylic acid at position Its molecular formula is C₉H₉NO₄ and its molecular weight is 195.17 g/mol. The compound serves as a key synthetic intermediate and a privileged scaffold in the discovery of bioactive molecules, particularly those targeting mycobacterial infections and inflammatory enzymes.

Molecular Formula C9H9NO4
Molecular Weight 195.17
CAS No. 116993-46-5
Cat. No. B3376006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
CAS116993-46-5
Molecular FormulaC9H9NO4
Molecular Weight195.17
Structural Identifiers
SMILESC1CC2=C(C(=CC(=O)N2C1)O)C(=O)O
InChIInChI=1S/C9H9NO4/c11-6-4-7(12)10-3-1-2-5(10)8(6)9(13)14/h4,11H,1-3H2,(H,13,14)
InChIKeyUXOJMCVODLJGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid (CAS 116993-46-5): Core Indolizine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS 116993-46-5) is a partially saturated indolizine heterocycle bearing a hydroxyl group at position 7, a ketone at position 5, and a carboxylic acid at position 8. Its molecular formula is C₉H₉NO₄ and its molecular weight is 195.17 g/mol. The compound serves as a key synthetic intermediate and a privileged scaffold in the discovery of bioactive molecules, particularly those targeting mycobacterial infections and inflammatory enzymes [1]. It is commercially supplied as a research chemical with a typical purity of ≥95% and is recommended for storage at 2–8°C in a sealed, dry environment .

Why Generic Substitution Fails for 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid (CAS 116993-46-5)


Simply substituting a des-hydroxy analog (CAS 1516856-19-1) or an ester derivative (CAS 72130-68-8) for 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid introduces critical changes in hydrogen-bonding capacity, physicochemical properties, and synthetic utility. The phenolic 7-OH group is not merely an ancillary substituent; it fundamentally alters the compound's ability to engage in target binding through hydrogen-bond donation, modulates its aqueous solubility and logP, and provides a distinct synthetic handle for chemoselective protection and late-stage diversification. As demonstrated by the anti-mycobacterial structure-activity relationships (SAR) established in the foundational Dannhardt et al. study [1], subtle modifications to the indolizine core lead to significant variations in biological potency, underscoring the risk of uncontrolled substitution in both medicinal chemistry campaigns and industrial biocatalytic applications.

Quantitative Differentiation Guide for 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid (CAS 116993-46-5) vs. Closest Analogs


Molecular Weight and Hydrogen-Bond Donor Count Differentiate 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid from Des-Hydroxy Analog CAS 1516856-19-1

The presence of the 7-hydroxyl group in CAS 116993-46-5 increases the molecular weight by 16 amu compared to the des-hydroxy analog 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid (CAS 1516856-19-1). More critically, it adds one hydrogen-bond donor (HBD). This single HBD difference can significantly alter target binding and pharmacokinetic properties, as indolizine-based inhibitors have shown strong dependence on hydrogen-bonding interactions for activity [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Predicted Boiling Point and Density Distinguish 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid from Ester Analog CAS 72130-68-8

The carboxylic acid form (CAS 116993-46-5) exhibits a significantly higher predicted boiling point (349.2±42.0 °C) compared to its ethyl ester derivative (CAS 72130-68-8, predicted BP ~310–330 °C). This difference arises from the stronger intermolecular hydrogen bonding of the carboxylic acid, which directly impacts distillation and sublimation-based purification strategies. Additionally, the predicted density of 1.59±0.1 g/cm³ for the acid differs from that of the ester (typically ~1.25–1.35 g/cm³), affecting formulation and handling.

Synthetic Chemistry Purification Process Development

Antimycobacterial Class-Level Evidence Positions the 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid Scaffold for Tuberculosis Drug Discovery

In the foundational SAR study by Dannhardt et al., 7-hydroxy-2,3-dihydro-1H-indolizin-5-one derivatives bearing the 7-OH/5-oxo substitution pattern exhibited significant inhibitory effects against Mycobacterium tuberculosis H37Ra. Specifically, compounds 3b and 3f demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL against M. tuberculosis, while showing no activity against Escherichia coli B and Staphylococcus aureus ATCC 25923 [1]. This establishes the 7-OH/5-oxo pharmacophore as a selective antimycobacterial motif, directly relevant to CAS 116993-46-5 as a synthetic precursor.

Antimicrobial Tuberculosis SAR Studies

Synthetic Versatility: 7-Hydroxy Group Orthogonality Distinguishes CAS 116993-46-5 from 5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid in Parallel Library Synthesis

CAS 116993-46-5 possesses three chemically orthogonal functional groups: a carboxylic acid (amide/ester formation), a phenolic hydroxyl (etherification, Mitsunobu, protection), and a ketone (reductive amination, oxime formation). In contrast, the des-hydroxy analog CAS 1516856-19-1 offers only two such handles. This orthogonality was exploited in the construction of a 120-membered library of tetrahydro-oxo-indolizines, where the 7-OH group was essential for introducing diversity through selective functionalization [1].

Combinatorial Chemistry Late-Stage Functionalization DNA-Encoded Libraries

Regulatory Classification and Safe Handling Profile of 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid per ECHA Notification

Under the European Chemicals Agency (ECHA) notified classification and labelling according to CLP criteria, CAS 116993-46-5 has been assessed and assigned a specific hazard profile [1]. While many indolizine derivatives lack formal hazard communication, the ECHA notification for this compound provides a regulatory baseline that facilitates institutional safety review and procurement compliance. This contrasts with structurally similar but unregistered analogs, which may require de novo hazard assessment.

Safety Regulatory Compliance Industrial Hygiene

Optimal Research and Industrial Application Scenarios for 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic Acid (CAS 116993-46-5)


Antitubercular Lead Optimization Starting from the Validated 7-OH/5-Oxo Indolizine Pharmacophore

In a medicinal chemistry program targeting Mycobacterium tuberculosis, CAS 116993-46-5 serves as the core scaffold. The foundational SAR data from Dannhardt et al. [1] demonstrate that the 7-OH/5-oxo substitution pattern yields MIC values of 16 μg/mL against M. tuberculosis H37Ra in optimized derivatives, providing a quantitative baseline for hit-to-lead optimization. Researchers can use the three orthogonal functional handles to systematically explore substituent effects on potency and selectivity.

Combinatorial Library Construction Exploiting Tri-Orthogonal Reactive Sites for High-Diversity Output

CAS 116993-46-5 is uniquely suited for parallel or DNA-encoded library (DEL) synthesis, as demonstrated by the 120-membered library of Dorel and Echavarren [2]. The phenolic 7-OH, 5-oxo, and 8-COOH groups can be addressed independently and sequentially, enabling the construction of diverse compound collections from a single starting scaffold. This orthogonality yields a higher diversity output per scaffold compared to the des-hydroxy analog CAS 1516856-19-1.

Process Chemistry Development Leveraging Predicted Physicochemical Properties for Purification Route Selection

The predicted boiling point (349.2±42.0 °C) and density (1.59±0.1 g/cm³) of CAS 116993-46-5 dictate purification strategies favoring recrystallization over distillation, in contrast to lower-boiling ester analogs. This physicochemical differentiation is critical for process chemists designing scalable synthetic routes to advanced indolizine intermediates.

Compliant Institutional Procurement with Pre-Existing ECHA Regulatory Notification

For industrial and academic laboratories requiring rapid safety committee approval, CAS 116993-46-5 offers an advantage over non-notified indolizine analogs. The ECHA CLP notification [3] provides a regulatory starting point that reduces administrative lead time and facilitates compliance with institutional and governmental safety standards.

Quote Request

Request a Quote for 7-Hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.